An In-depth Technical Guide to 6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine: Physicochemical Properties, Synthesis, and Analytical Characterization
An In-depth Technical Guide to 6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine: Physicochemical Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular and physicochemical properties of 6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine, a substituted pyridazine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and employs in-silico prediction tools to offer a robust profile. The guide details a plausible synthetic route based on established nucleophilic substitution reactions and outlines a comprehensive workflow for its analytical characterization using modern chromatographic and spectroscopic techniques. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel pyridazine-based compounds in drug discovery and development.
Introduction and Chemical Identity
The pyridazine nucleus is a well-established pharmacophore present in a multitude of biologically active compounds. The unique arrangement of its two adjacent nitrogen atoms imparts specific electronic and steric properties that are conducive to interactions with various biological targets. The 6-chloro-3-aminopyridazine scaffold, in particular, serves as a versatile building block for the synthesis of compounds with a wide range of therapeutic applications, including but not limited to oncology, neuroscience, and infectious diseases.
The subject of this guide, 6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine, incorporates a 4-methylbenzyl substituent at the 3-amino position. This modification is anticipated to influence the compound's lipophilicity, steric profile, and potential for specific receptor interactions, thereby modulating its overall biological activity.
Chemical Structure:
Figure 1: Chemical structure of 6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine |
| Molecular Formula | C₁₂H₁₂ClN₃ |
| Molecular Weight | 233.70 g/mol |
| Canonical SMILES | CC1=CC=C(C=C1)CNC2=NN=C(C=C2)Cl |
| InChI Key | (Predicted) |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. As no experimental data is readily available for 6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine, the following properties have been predicted using established computational models and by referencing data from structurally similar compounds.[][2][3] It is imperative that these predicted values are confirmed by experimental analysis.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Source |
| Melting Point (°C) | 130 - 150 | Based on related structures[4] |
| Boiling Point (°C) | ~450 (at 760 mmHg) | Computational Prediction |
| logP (Octanol/Water) | 3.1 ± 0.5 | Computational Prediction |
| Aqueous Solubility | Low | Qualitative assessment |
| pKa (most basic) | 3.5 - 4.5 | Based on pyridazine amines |
| Polar Surface Area (Ų) | ~50 | Computational Prediction |
Expert Insights: The predicted logP value suggests that the compound is moderately lipophilic, which could facilitate its passage across biological membranes. The low predicted aqueous solubility is a common characteristic of such aromatic structures and may necessitate the use of co-solvents or formulation strategies for in-vitro and in-vivo studies. The basicity of the pyridazine and amino nitrogens is expected to be relatively low due to the electron-withdrawing effects of the chloro-substituent and the aromatic rings.
Synthesis and Purification
The synthesis of 6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established methodology involves the displacement of a halide from an activated aromatic ring by a nucleophile. In this case, the starting materials are 3,6-dichloropyridazine and 4-methylbenzylamine.
Figure 2: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
3,6-Dichloropyridazine
-
4-Methylbenzylamine
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) or 1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.0 equivalent).
-
Addition of Reagents: Add anhydrous DMF or 1,4-dioxane to dissolve the starting material. To this solution, add 4-methylbenzylamine (1.1 equivalents) followed by a suitable base such as potassium carbonate (2.0 equivalents) or triethylamine (1.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling the reaction mixture to room temperature, pour it into cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices:
-
The use of a polar aprotic solvent like DMF or dioxane facilitates the SNAr reaction by solvating the cationic intermediate.
-
An excess of the amine and the presence of a base are crucial to drive the reaction to completion and to neutralize the HCl generated during the reaction.
-
Heating is necessary to overcome the activation energy of the substitution reaction.
-
Aqueous work-up and extraction are standard procedures to remove the inorganic salts and the polar solvent.
-
Chromatographic purification is often necessary to separate the desired monosubstituted product from any unreacted starting materials and potential disubstituted byproducts.
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following workflow outlines the key analytical techniques to be employed.
Figure 3: Analytical workflow for compound characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of the synthesized compound.[5][6] A reversed-phase method is typically suitable for this type of molecule.
Experimental Protocol:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by UV-Vis spectroscopy (typically around 254 nm and 280 nm for aromatic compounds).
-
Injection Volume: 10 µL.
The purity is determined by the peak area percentage of the main component in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
Expected Results:
-
[M+H]⁺: m/z 234.0741 (calculated for C₁₂H₁₃ClN₃⁺).
-
The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for the molecular ion peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the molecule. Both ¹H and ¹³C NMR should be performed.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
-
Pyridazine Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm).
-
Benzyl Protons (CH₂): A singlet or doublet (if coupled to the NH proton) around δ 4.5-5.0 ppm.
-
Phenyl Protons: A set of doublets in the aromatic region (δ 7.0-7.5 ppm).
-
Methyl Protons (CH₃): A singlet around δ 2.3-2.4 ppm.
-
Amine Proton (NH): A broad singlet that may be exchangeable with D₂O, with a variable chemical shift.[7]
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
-
Pyridazine Carbons: Signals in the range of δ 120-160 ppm.
-
Phenyl Carbons: Signals in the range of δ 120-140 ppm.
-
Benzyl Carbon (CH₂): A signal around δ 45-55 ppm.
-
Methyl Carbon (CH₃): A signal around δ 20-25 ppm.
2D NMR experiments such as COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals.
Potential Biological Significance
While no specific biological data for 6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine has been reported, the broader class of 6-chloropyridazin-3-amine derivatives has shown a wide range of biological activities.[8][9][10] These include:
-
Anticancer Activity: Many pyridazine derivatives have been investigated as inhibitors of various protein kinases involved in cancer cell proliferation and survival.[9]
-
Neurological Activity: Some substituted pyridazines have shown affinity for neuronal receptors, suggesting potential applications in treating neurological disorders.[10]
-
Antimicrobial and Antiviral Activity: The pyridazine scaffold has been incorporated into molecules with activity against various pathogens.
The introduction of the 4-methylbenzyl group may confer specific interactions with target proteins, potentially leading to novel biological activities. Further research is warranted to explore the therapeutic potential of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties, a plausible synthetic route, and a detailed analytical characterization workflow for 6-chloro-N-[(4-methylphenyl)methyl]pyridazin-3-amine. While direct experimental data for this specific molecule is scarce, the information presented, based on established chemical principles and data from related compounds, serves as a valuable starting point for researchers. The methodologies outlined herein are robust and can be readily adapted for the synthesis and analysis of this and other novel pyridazine derivatives, facilitating their further investigation in the field of drug discovery.
References
-
ACD/Labs. (n.d.). Percepta Platform. Retrieved from [Link]
-
Simulations Plus. (n.d.). ADMET Predictor. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
- Ather, A. Q., Tahir, M. N., Khan, M. A., Athar, M. M., & Bueno, E. A. S. (2011). N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3243.
- Malik, A., Mishra, R., Mazumder, R., Mazumder, A., & Mishra, P. S. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3465-3473.
-
Waters Corporation. (2015). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-3-chloropyridazine. Retrieved from [Link]
- Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., ... & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of medicinal chemistry, 45(18), 4011–4017.
-
PubChem. (n.d.). 6-Chloro-4-methylpyridazin-3-amine. Retrieved from [Link]
- Mamat, C., Pretze, M., Gott, M., & Köckerling, M. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein journal of organic chemistry, 12, 2478–2489.
-
ChemSrc. (2025). 6-CHLORO-4-METHYL-3-PHENYL-PYRIDAZINE | CAS#:67820-83-1. Retrieved from [Link]
- Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic resonance in chemistry : MRC, 48(5), 397–402.
-
ScienceCodons. (n.d.). Molecular Weight Calculator | Online MW Calculation Tool. Retrieved from [Link]
-
BMRB. (n.d.). Molecular Mass Calculator. Retrieved from [Link]
-
University of Rochester. (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]
-
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
Sources
- 2. Molecular Weight Calculator (Molar Mass) [calculator.net]
- 3. sciencecodons.com [sciencecodons.com]
- 4. 6-Chloro-4-methylpyridazin-3-amine | 64068-00-4 [sigmaaldrich.com]
- 5. tandfonline.com [tandfonline.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 8. Molecular Mass Calculator [bmrb.io]
- 9. 6-Chloro-4-methylpyridazin-3-amine | C5H6ClN3 | CID 12353664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
